molecular formula C5H11NO5 B094878 DL-Glutamic acid monohydrate CAS No. 19285-83-7

DL-Glutamic acid monohydrate

Cat. No. B094878
CAS RN: 19285-83-7
M. Wt: 165.14 g/mol
InChI Key: OZDAOHVKBFBBMZ-UHFFFAOYSA-N
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Description

DL-Glutamic acid monohydrate, also known as DL-Glu-OH, is a naturally occurring amino acid. It is an essential component of proteins that are found in all living organisms. DL-Glu-OH is a white, odourless, crystalline powder with a molecular weight of 179.14 g/mol. It is one of the most abundant amino acids in the human body and is involved in the metabolism of proteins, carbohydrates, and fats. DL-Glu-OH is also involved in a number of biochemical and physiological processes, including neurotransmission and muscle contraction.

Scientific Research Applications

  • Terahertz Spectra Analysis : Zheng Zhuan-Ping et al. (2022) utilized terahertz time-domain spectroscopy (THz-TDS) to measure the terahertz absorption spectra of DL-glutamic acid and its monohydrate. They found distinct characteristic peaks for these amino acids in the terahertz region, allowing for qualitative and quantitative analyses (Zheng Zhuan-Ping et al., 2022).

  • High-Pressure Phase Transitions : F. Víctor et al. (2020) studied the vibrational behavior and phase transitions of DL-glutamic acid monohydrate under high pressure (up to 14.3 GPa) using Raman spectroscopy. They observed three structural phase transitions and noted the significant role of water molecules in the crystal's structural stability (F. Víctor et al., 2020).

  • Dietary Administration Studies : A. G. Ebert (1979) conducted studies on the dietary administration of DL-monosodium glutamate, including DL-glutamic acid, to rats and mice. These studies assessed clinical signs, tumor incidence, fertility, and organ weights, finding no adverse effects compared to control animals (A. G. Ebert, 1979).

  • Infrared Spectroscopy of Polymorphs : Patricia N. Wancheck and J. Grasselli (1967) explored the infrared spectra of different polymorphs of glutamic acid, including DL-glutamic acid. They discussed the differences in the infrared spectra of these polymorphs, contributing to the understanding of their structural characteristics (Patricia N. Wancheck & J. Grasselli, 1967).

  • Chemoenzymatic Synthesis of D-Glutamine : Qinglin Du et al. (2020) developed a novel strategy for the efficient production of D-glutamine using DL-glutamic acid as a starting material. This research highlights the potential industrial applications of DL-glutamic acid in the synthesis of valuable amino acid derivatives (Qinglin Du et al., 2020).

Mechanism of Action

Target of Action

DL-Glutamic acid monohydrate is a racemic mixture of the proteinogenic amino acid L-Glutamic acid and the non-proteinogenic amino acid D-Glutamic acid . It primarily targets kainate, NMDA, AMPA, and metabotropic glutamatergic receptors . These receptors play a crucial role in neurotransmission, making this compound an excitatory amino acid neurotransmitter .

Mode of Action

This compound acts as an agonist at its primary targets . This means it binds to these receptors and activates them, leading to an increase in the neurotransmission activity. The activation of these receptors results in various physiological responses, including the regulation of synaptic plasticity, which is important for learning and memory.

Biochemical Pathways

This compound is involved in various metabolic pathways. It serves as a precursor molecule for the synthesis of various metabolites, including N-acetyl-L-glutamate, δ-1-Pyrroline-5-carboxylate, β-citrylglutamate, and L-γ-glutamyl-L-cysteine . It is also synthesized from glutamine, α-ketoglutarate, and 5-oxoproline . In addition, it is involved in the biosynthesis of amino acids such as L-proline and L-arginine .

Pharmacokinetics

Its solubility in 1m hcl suggests that it may be well-absorbed in the stomach, where the ph is acidic

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect its solubility and therefore its absorption and bioavailability Additionally, the presence of other molecules can impact its ability to bind to its target receptors

Safety and Hazards

Avoid contact with skin and eyes. Do not breathe dust. Do not ingest. If swallowed then seek immediate medical assistance. Keep in a dry, cool and well-ventilated place. Keep container tightly closed. Incompatible Materials. Strong oxidizing agents .

Future Directions

DL-Glutamic acid is used to study its mechanisms of crystal formation and self-assembly on surfaces and copolymer development . This could potentially open up new avenues for research and applications in various fields.

Biochemical Analysis

Biochemical Properties

DL-Glutamic acid monohydrate acts as an excitatory amino acid neurotransmitter. It is an agonist at kainate, NMDA, AMPA, and metabotropic glutamatergic receptors . This means it interacts with these receptors, triggering biochemical reactions. The nature of these interactions involves the binding of this compound to the receptor, which then triggers a response within the cell.

Cellular Effects

This compound influences cell function by acting as a neurotransmitter. It can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, when this compound binds to its receptors, it can trigger intracellular signaling pathways that lead to changes in gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, when this compound binds to a receptor, it can inhibit or activate an enzyme, leading to changes in the cell’s metabolic activity.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For instance, the absorption spectra of this compound at different sample concentrations can be analyzed over time using terahertz time-domain spectroscopy .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, high doses of this compound might have toxic or adverse effects, while lower doses might have threshold effects observed in these studies.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, this compound is a precursor molecule for the synthesis of various metabolites .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can affect its localization or accumulation . For instance, this compound can be transported to specific locations within the cell where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For example, this compound might be directed to specific locations within the cell where it can exert its effects.

properties

IUPAC Name

2-aminopentanedioic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4.H2O/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDAOHVKBFBBMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5049239
Record name DL-Glutamic acid monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19285-83-7, 617-65-2
Record name DL-Glutamic acid monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-glutamic acid monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.567
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the structural characteristics of DL-Glutamic acid monohydrate?

A1: this compound has the molecular formula C5H9NO4·H2O. [, ] While its exact molecular weight is not explicitly stated in the provided research, it can be calculated based on the formula. Spectroscopic data, such as NMR or IR, are not discussed in detail within these research abstracts.

Q2: What is known about the crystal structure of this compound?

A2: this compound forms centrosymmetric crystals. [] Research has shown that its nonpolar {110} faces display pyroelectricity, attributed to an interchange of enantiomers at specific chiral crystal sites. [] This disorder is supported by atom-atom potential energy calculations. [] Pressure-induced phase transitions in the crystal structure have also been reported. []

Q3: How does the choice of solvent affect the study of this compound?

A3: While not directly focused on this compound, research on similar organic compounds highlights the significant impact of solvent choice on experimental results. [] Differences in CCN activation, potentially due to residual solvent, particle morphology variations, and gas-particle phase reactions, were observed depending on whether water or methanol was used as the solvent. [] This emphasizes the need for careful consideration of solvent effects in experimental design and interpretation, particularly in studies involving atomization and aerosol generation.

Q4: Can this compound be used in enantiomeric resolution?

A4: Yes, this compound plays a crucial role in solid-state deracemization processes. [] It can undergo a complete crystal transformation from a racemic compound solvate (the monohydrate form) to small-sized conglomerate anhydrate crystals. [] This transformation, coupled with the introduction of larger seeds of a single chirality and a racemization catalyst, allows for enantiomeric enrichment in the solid state. []

Q5: What analytical techniques are relevant to the study of this compound?

A5: Although not explicitly stated in the provided abstracts, several analytical techniques are likely employed in the study of this compound. These could include:

  • X-ray crystallography: To determine crystal structure and analyze phase transitions. [, ]
  • Microscopy techniques: To visualize crystal morphology and transformations. [, ]
  • Spectroscopy methods (e.g., NMR, IR): To characterize the compound and investigate potential solvent interactions. []
  • Chromatographic techniques (e.g., HPLC): To analyze enantiomeric purity during resolution processes. []

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